molecular formula C11H13ClN4O4 B3024057 (2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol CAS No. 205171-05-7

(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Cat. No. B3024057
CAS RN: 205171-05-7
M. Wt: 300.7 g/mol
InChI Key: MOMRKSMRPOKFCN-YRKGHMEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C11H13ClN4O4 and its molecular weight is 300.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

  • Biomass Conversion and Sustainable Polymers : Research highlights the importance of derivatives from biomass, such as 5-Hydroxymethylfurfural (HMF), for sustainable polymer production. These derivatives could serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This indicates a shift towards more sustainable and environmentally friendly materials and fuels, underscoring the utility of biomass-derived compounds in green chemistry (Chernyshev et al., 2017).

  • Lignin Acidolysis Mechanisms : The mechanism of β-O-4 bond cleavage during the acidolysis of lignin, a major component of plant biomass, has been investigated to understand better the chemical processes involved in lignin degradation. This research contributes to the development of more efficient methods for converting lignin into valuable chemicals and fuels, reflecting the compound's role in biomass valorization (Yokoyama, 2015).

  • Nucleic Acid Base Tautomerism : Studies on the tautomerism of nucleic acid bases, including purines and pyrimidines, highlight the compound's significance in understanding molecular interactions and stability. This research has implications for fields such as biochemistry and pharmacology, where the tautomeric forms of molecules can influence biological activity and drug design (Person et al., 1989).

  • Furanyl-Substituted Nucleobases and Nucleosides : The significance of furan and thiophene moieties in medicinal chemistry, especially in the context of purine and pyrimidine nucleobases and nucleosides, showcases the compound's relevance in drug discovery and development. This area of research is critical for identifying new therapeutic agents with potential applications in treating various diseases (Ostrowski, 2022).

  • Downstream Processing of Bioproducts : The review of methods for the recovery and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broths emphasizes the compound's role in industrial biotechnology. This research is geared towards improving the efficiency and reducing the costs of producing biologically derived chemicals, highlighting the ongoing shift towards more sustainable industrial processes (Xiu & Zeng, 2008).

properties

IUPAC Name

(2R,3R,4R,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5-,7-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMRKSMRPOKFCN-YRKGHMEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 2
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 3
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 4
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 5
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.